molecular formula C6H9F2NO2 B3156136 Ethyl 3-amino-4,4-difluorobut-2-enoate CAS No. 81982-54-9

Ethyl 3-amino-4,4-difluorobut-2-enoate

Cat. No.: B3156136
CAS No.: 81982-54-9
M. Wt: 165.14 g/mol
InChI Key: UVDSFXKVWRRSQT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C6H9F2NO2 It is characterized by the presence of an amino group, two fluorine atoms, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4-difluorobut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4,4-difluoroacetoacetate with ammonium acetate in anhydrous methanol. The reaction mixture is stirred at room temperature for 40 hours, followed by extraction with ether and drying over anhydrous magnesium sulfate. The solvent is then evaporated to yield the desired compound as a yellowish oil .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: The ester group can undergo condensation reactions with other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield substituted amines, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

Ethyl 3-amino-4,4-difluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4,4-difluorobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate: Similar structure but with a chlorine atom instead of a hydrogen atom.

    Ethyl 3-amino-4,4-difluorobut-2-enoate derivatives: Various derivatives with different substituents on the amino group or ester group.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-amino-4,4-difluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-2-11-5(10)3-4(9)6(7)8/h3,6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDSFXKVWRRSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40839876
Record name Ethyl 3-amino-4,4-difluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40839876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81982-54-9
Record name Ethyl 3-amino-4,4-difluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40839876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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